3-Hydroxyazetidine-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyazetidine-1-carbonitrile is a heterocyclic compound that features a four-membered azetidine ring with a hydroxyl group and a nitrile group attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-Hydroxyazetidine-1-carbonitrile involves the photochemical flow synthesis. This method utilizes a Norrish-Yang cyclization reaction, which involves the photochemical excitation of an acyclic 2-amino ketone precursor. The process is highly reproducible and can be scaled up for industrial production .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through a continuous flow process, which allows for the efficient production of the compound on a multi-gram scale. This method ensures high yields and purity, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxyazetidine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyazetidine-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxyazetidine-1-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially leading to its bioactivity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors involved in key biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxyazetidine-3-carbonitrile: Similar structure but with different substitution patterns.
3-Hydroxyazetidine-3-carboxamide: Contains a carboxamide group instead of a nitrile group.
3-Hydroxyazetidine-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
3-Hydroxyazetidine-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
367906-68-1 |
---|---|
Molekularformel |
C4H6N2O |
Molekulargewicht |
98.10 g/mol |
IUPAC-Name |
3-hydroxyazetidine-1-carbonitrile |
InChI |
InChI=1S/C4H6N2O/c5-3-6-1-4(7)2-6/h4,7H,1-2H2 |
InChI-Schlüssel |
VIAULTBEPNVQAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.